(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol
Overview
Description
“(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol” is a chemical compound that contains a cyclopentanol moiety, a fluorophenyl group, and a sulfanyl (thiol) group . The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered cyclopentanol ring, with a sulfanyl group and a fluorophenyl group attached. The exact spatial arrangement of these groups would depend on the specific stereochemistry at the 1 and 2 positions of the cyclopentanol ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The alcohol group could be involved in reactions such as esterification or oxidation, while the sulfanyl group could participate in reactions such as disulfide bond formation . The fluorophenyl group might also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an alcohol group could result in hydrogen bonding, influencing properties such as solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds like 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, achieved through a multistep process starting from cyclopentanone, highlights the potential utility of similar fluoro-phenyl sulfanyl compounds in producing heterocyclic compounds, potentially as p38 mitogen-activated protein kinase inhibitors (Thaher et al., 2008).
- The crystal structure and synthesis methods of pyridine-substituted cyclopentene derivatives, similar to the compound , have been studied to explore their biological activities as p38 mitogen-activated protein kinase (MAPK) inhibitors, offering insights into the structural and biological relevance of such compounds (Thaher et al., 2007).
Biological Activities
- A novel series of compounds including fluoro-phenyl derivatives were synthesized and demonstrated significant antioxidant and antibacterial activities, indicating the potential biomedical applications of fluoro-phenyl sulfanyl compounds (Sarac et al., 2020).
- The structure identification and analysis of a related compound, 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol, revealed insights into its chemical behavior and decomposition pathways, which may be relevant for understanding the stability and reactivity of similar compounds (Luo et al., 2022).
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-(4-fluorophenyl)sulfanylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDOLVQMXITYQM-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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